5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate

Description

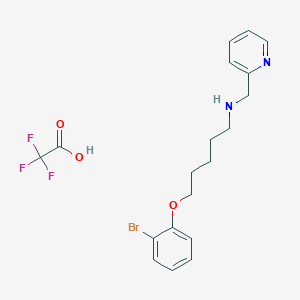

5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate (CAS: 1956354-77-0) is a synthetic organic compound with the molecular formula C₁₉H₂₂BrF₃N₂O₃ and a molecular weight of 463.3 g/mol. It is classified as an intermediate or building block in chemical synthesis, particularly in pharmaceutical and fine chemical research. The compound features a pentan-1-amine backbone substituted with a 2-bromophenoxy group and a pyridin-2-ylmethyl moiety, with a trifluoroacetic acid (TFA) counterion enhancing its solubility and stability .

Key characteristics include:

- Structural motifs: A brominated aromatic ether, a pyridine-containing alkyl chain, and a TFA salt.

- Applications: Primarily used in research and development for constructing complex molecules, such as drug candidates or fluorescent probes.

- Commercial availability: Supplied by LEAP CHEM CO., LTD. as a high-purity product for industrial and academic use .

Properties

IUPAC Name |

5-(2-bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O.C2HF3O2/c18-16-9-2-3-10-17(16)21-13-7-1-5-11-19-14-15-8-4-6-12-20-15;3-2(4,5)1(6)7/h2-4,6,8-10,12,19H,1,5,7,11,13-14H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTUJYNINLNVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCCNCC2=CC=CC=N2)Br.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate typically involves multiple steps:

Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

Etherification: The 2-bromophenol is then reacted with 5-bromopentan-1-ol in the presence of a base such as potassium carbonate to form 5-(2-bromophenoxy)pentan-1-ol.

Amine Formation: The hydroxyl group of 5-(2-bromophenoxy)pentan-1-ol is converted to an amine group through a substitution reaction with pyridin-2-ylmethylamine.

Formation of Trifluoroacetate Salt: Finally, the amine compound is reacted with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of oxides or imines.

Reduction: Formation of phenoxy derivatives.

Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for drug discovery.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromophenoxy group may enhance the selectivity towards cancer cells while minimizing toxicity to normal cells .

Neuropharmacology

Research indicates that pyridine derivatives can modulate neurotransmitter systems. The presence of the pyridinylmethyl group suggests potential activity in modulating serotonin or dopamine receptors, making it a subject of interest in neuropharmacological studies.

Enzyme Inhibition

The compound's design allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown efficacy in inhibiting proteases and kinases, which are critical in disease progression .

Case Study 1: Anticancer Properties

A study focused on derivatives of bromophenoxy compounds demonstrated significant anticancer activity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase. This highlights the potential of 5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate as a lead compound for further development in oncology .

Case Study 2: Neurotransmitter Modulation

In another investigation, related pyridine-based compounds were assessed for their ability to bind selectively to serotonin receptors. The results indicated that modifications in the side chains could enhance receptor affinity and selectivity, suggesting that this compound could be optimized for neuropharmacological applications .

Mechanism of Action

The mechanism of action of 5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate would depend on its specific application. Generally, the bromophenoxy group may interact with hydrophobic pockets in proteins, while the pyridinylmethyl group could engage in hydrogen bonding or π-π interactions. The amine group might form ionic bonds with acidic residues, and the trifluoroacetate could enhance membrane permeability.

Comparison with Similar Compounds

N-(9-(2-Carboxy-4-((1-(6-(4-chlorophenyl)-5-(2-methoxyethoxy)pyrazin-2-yl)-3,3-diethyl-1,4-dioxo-8,11-dioxa-2,5-diazatridecan-13-yl)carbamoyl)phenyl)-6-(dimethylamino)-3H-xanthen-3-ylidene)-N-methylmethanaminium 2,2,2-trifluoroacetate

- Molecular weight : ~900–950 g/mol (estimated).

- Structure : Contains a xanthene fluorophore (TAMRA derivative) linked to a pyrazine-based scaffold.

- Application: Fluorescent probe for cannabinoid receptor type 1 (CB1R) studies.

- Synthesis : Involves Boc-deprotection with TFA, coupling with 5/6-TAMRA-COOH, and HPLC purification .

1-(3-Fluorobenzyl)-N-(3-((2-(2-(2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethoxy)ethoxy)ethyl)carbamoyl)pentan-3-yl)-1H-indazole-3-carboxamide

- Molecular weight : ~700–750 g/mol (estimated).

- Structure : Features an NBD-F (nitrobenzoxadiazole) fluorophore conjugated to an indazole-carboxamide core.

- Application : Fluorescent probe for biological imaging.

- Synthesis : Utilizes TFA-mediated Boc deprotection, NBD-F coupling, and HPLC purification .

Comparative Analysis

Table 1: Key Differences and Similarities

Key Findings

Structural Simplicity : The target compound lacks the complex fluorophores seen in the analogues, making it more suitable as a modular building block rather than an end-use probe .

Synthetic Accessibility : Its synthesis likely requires fewer steps compared to fluorescent probes, which demand precise coupling of bulky fluorophores .

TFA Salt Utility : All three compounds utilize TFA as a counterion, enhancing solubility and facilitating purification—a common strategy in pharmaceutical chemistry .

Divergent Applications : While the target compound serves as an intermediate, the analogues are specialized tools for receptor studies and imaging, reflecting their structural complexity .

Biological Activity

5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate is a complex organic compound with the molecular formula C19H22BrF3N2O3 and a molecular weight of approximately 463.29 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural features, which may confer significant biological activity.

Structural Characteristics

The compound features a bromophenoxy group and a pyridinylmethyl substituent, which are believed to enhance its binding affinity to biological targets. The trifluoroacetate moiety may also influence its pharmacokinetic properties.

Preliminary Biological Activity

Initial studies suggest that this compound may exhibit notable biological activities, particularly in pharmacological applications. Compounds with similar structures have been investigated for their potential to target specific receptors or pathways within biological systems, indicating that this compound could serve as a lead for drug development.

Interaction Studies

Research indicates that this compound may selectively bind to receptors involved in neurotransmission and other signaling pathways. Techniques like surface plasmon resonance and fluorescence resonance energy transfer are recommended for further elucidation of its binding kinetics and affinities.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-(Chlorophenoxy)-N-(pyridin-3-ylmethyl)pentan-1-amine | Chlorine instead of Bromine | Potentially different receptor selectivity |

| 5-(Fluorophenoxy)-N-(pyridin-4-ylmethyl)pentan-1-amine | Fluorine instead of Bromine | Enhanced lipophilicity |

| N-(Pyridin-2-ylmethyl)-5-(phenoxy)pentan-1-amine | Lacks trifluoroacetate | Simpler structure; easier synthesis |

These compounds illustrate how variations in halogen substitution and functional groups can significantly influence biological activity and chemical properties.

Case Studies and Research Findings

While specific case studies directly involving this compound were not found in the current literature, related compounds have demonstrated various biological activities:

- Neurotransmitter Receptor Modulation : Similar compounds have been shown to modulate neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Antimicrobial Activity : Certain analogs have exhibited antimicrobial properties, indicating that this compound could be explored for developing new antibiotics.

- Cancer Therapeutics : Research into structurally related compounds has revealed potential cytotoxic effects against various cancer cell lines, highlighting the need for further investigation into the anticancer potential of this compound.

Q & A

Q. What are the optimal synthetic routes for 5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate?

Answer: The synthesis typically involves:

- Step 1: Coupling 2-bromophenol with a pentan-1-amine derivative via nucleophilic aromatic substitution or Mitsunobu reaction.

- Step 2: Introducing the pyridin-2-ylmethyl group via reductive amination or alkylation.

- Step 3: Salt formation using trifluoroacetic acid (TFA) for purification. Key intermediates like bromopyridine derivatives (e.g., 5-bromo-2-fluoropyridine, CAS 766-11-0) and pyridylmethyl precursors (e.g., (5-bromopyrid-2-yl)methanol, CAS 88139-91-7) are critical .

- Purification: TFA salts improve crystallinity; reverse-phase HPLC or recrystallization in acetonitrile/TFA mixtures is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR: Identify proton environments (e.g., pyridine ring protons at δ 8.0–8.5 ppm, bromophenoxy aromatic signals) and carbon backbone.

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M-TFA]+ ions).

- IR Spectroscopy: Detect TFA counterion absorption bands (e.g., C=O stretch at ~1670 cm⁻¹).

- X-ray Crystallography: Resolve structural ambiguities; SHELXL refinement is standard for small-molecule structures .

Q. How does the trifluoroacetate counterion affect solubility and stability?

Answer:

- Solubility: Enhances aqueous solubility due to ionic character but may require DMSO or methanol for dissolution .

- Stability: TFA salts are hygroscopic; store at -20°C in desiccated environments. Degradation studies via TGA/DSC are advised to assess thermal stability .

Advanced Research Questions

Q. How can crystallographic data from the Cambridge Structural Database (CSD) aid in structural analysis?

Answer:

- Comparative Analysis: Use CSD entries (e.g., similar bromophenoxy or pyridylmethyl compounds) to validate bond lengths, angles, and torsion angles. For example, C-Br bond lengths typically range from 1.89–1.92 Å .

- Twinning/Disorder Resolution: SHELXD/SHELXE pipelines are robust for handling twinned data common in TFA salts .

Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., kinases or GPCRs).

- MD Simulations: GROMACS or AMBER can assess stability of ligand-target complexes in solvated environments.

- QM/MM: Investigate electronic effects of the bromophenoxy group on binding affinity .

Q. How can researchers resolve discrepancies in reported melting points for trifluoroacetate salts?

Answer:

- Experimental Validation: Perform differential scanning calorimetry (DSC) under inert atmospheres.

- Database Cross-Referencing: Compare with CSD entries (e.g., TFA salts of related amines show mp ranges of 120–160°C) .

- Sample Purity: Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. What strategies mitigate TFA-related interference in biological assays?

Answer:

- Counterion Exchange: Replace TFA with HCl or acetate via ion-exchange chromatography.

- Buffer Compatibility: Use low-TFA concentrations (<0.01%) in cell-based assays to avoid pH shifts or cytotoxicity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.